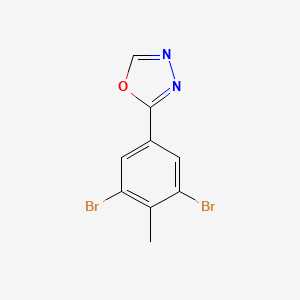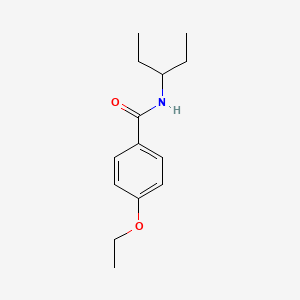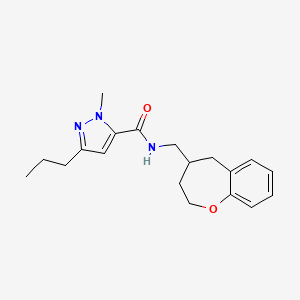![molecular formula C18H21N3O3S B5544919 1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)
1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the benzimidazole class, known for its diverse biological activities and significance in medicinal chemistry. Benzimidazoles and their derivatives have been extensively studied for their potential as antineoplastic, antifilarial agents, and for their affinity towards various receptors, showcasing their versatility in drug development (Ram et al., 1992).
Synthesis Analysis
The synthesis of benzimidazole derivatives involves the reaction of appropriate alcohols or amines with acid chloride derivatives at room temperature. This method has been utilized to produce a wide range of compounds with significant biological activities, including growth inhibition in certain cell lines and antifilarial activity against adult worms of various species (Ram et al., 1992). Another synthesis approach involves direct condensation/cyclization reactions, showcasing the flexibility in obtaining benzimidazole derivatives with specific substituents (Soselia et al., 2020).
Molecular Structure Analysis
Benzimidazole derivatives exhibit diverse molecular structures due to variations in their synthesis. The incorporation of different substituents at various positions of the benzimidazole core influences the molecular conformation, affecting the biological activity and interaction with biological targets (Tapia et al., 1999).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, including transesterification when reacted with an alcohol at reflux temperature and the formation of benzamido derivatives through treatment with substituted benzoyl chlorides. These reactions are crucial for tailoring the compounds' properties for specific biological activities (Ram et al., 1992).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of substituents and the overall molecular structure. These properties are essential for the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Gowda et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards various agents, stability under different conditions, and the ability to undergo specific reactions, define the versatility of benzimidazole derivatives in medicinal chemistry. The introduction of various substituents can enhance these properties, leading to compounds with desired biological activities (Gowda et al., 2009).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis of Novel Compounds : Research has shown the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds, including benzimidazole derivatives, were explored for their cyclooxygenase inhibition, showcasing potential therapeutic applications (Abu‐Hashem et al., 2020).
Antineoplastic and Antifilarial Agents : Another study focused on the synthesis of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and their derivatives, revealing significant antineoplastic and antifilarial activities. These findings highlight the versatility of benzimidazole compounds in treating various conditions, including cancer and parasitic infections (Ram et al., 1992).
Antimicrobial Activity : The antimicrobial properties of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have been investigated, with some derivatives showing higher activity than reference drugs against various bacterial strains and fungi. This suggests the potential of benzimidazole and related compounds in developing new antimicrobial agents (Kolisnyk et al., 2015).
Antioxidative Potential and Antiproliferative Activity : A study on benzimidazole/benzothiazole-2-carboxamides evaluated their antioxidative potential and antiproliferative activity against human cancer cells. The research identified compounds with significant antioxidative capacity and promising antiproliferative activity, offering insights into the development of new anticancer agents (Cindrić et al., 2019).
Angiotensin II Receptor Antagonism : Benzimidazole derivatives bearing acidic heterocycles were synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds were found to have high affinity for the AT1 receptor and inhibited the angiotensin II-induced pressor response, indicating their potential as antihypertensive agents (Kohara et al., 1996).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-ethoxyethyl)-N-[(5-methylthiophen-2-yl)methyl]-2-oxo-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-3-24-9-8-21-16-7-5-13(10-15(16)20-18(21)23)17(22)19-11-14-6-4-12(2)25-14/h4-7,10H,3,8-9,11H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPZNHFQAXNRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)NCC3=CC=C(S3)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)
![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)
![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)

![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)